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Compound of Interest

Compound Name: 4-(2-Propenyl)benzoic acid

Cat. No.: B089697 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-
(2-Propenyl)benzoic acid, also known as 4-allylbenzoic acid. Due to the limited availability of

direct experimental spectra for this specific compound in publicly accessible databases, this

document outlines the expected spectroscopic data based on the analysis of its constituent

functional groups and data from analogous compounds. Detailed experimental protocols for

acquiring such data are also provided.

Chemical Structure and Properties
IUPAC Name: 4-(2-Propen-1-yl)benzoic acid

Synonyms: 4-Allylbenzoic acid

CAS Number: 1076-99-9[1]

Molecular Formula: C₁₀H₁₀O₂[2]

Molecular Weight: 162.19 g/mol [2]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-(2-Propenyl)benzoic
acid. These predictions are based on established chemical shift and absorption frequency
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ranges for the functional groups present in the molecule, namely a para-substituted aromatic

ring, a carboxylic acid, and an allyl group.

Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11.5 - 12.5 Singlet, broad 1H -COOH

~8.0 - 8.1 Doublet 2H
Aromatic H (ortho to -

COOH)

~7.3 - 7.4 Doublet 2H
Aromatic H (ortho to -

CH₂-)

~5.9 - 6.1 Multiplet 1H -CH=CH₂

~5.1 - 5.2 Multiplet 2H -CH=CH₂

~3.4 - 3.5 Doublet 2H -CH₂-

Prediction based on typical chemical shifts for aromatic protons in 4-substituted benzoic acids

and protons of an allyl group.[3]

Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
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Chemical Shift (δ, ppm) Assignment

~172 -COOH

~145 Aromatic C (ipso, attached to -CH₂-)

~136 -CH=CH₂

~130 Aromatic CH (ortho to -COOH)

~129 Aromatic C (ipso, attached to -COOH)

~128 Aromatic CH (ortho to -CH₂-)

~116 -CH=CH₂

~40 -CH₂-

Prediction based on typical chemical shifts for carbons in 4-substituted benzoic acids and an

allyl group.[3][4][5][6][7]

Predicted FT-IR Data
Sample Preparation: KBr pellet or thin film
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad
O-H stretch (carboxylic acid

dimer)

3080 - 3010 Medium
=C-H stretch (alkene and

aromatic)

2980 - 2850 Medium C-H stretch (alkane)

1710 - 1680 Strong
C=O stretch (carboxylic acid

dimer)

1640 - 1620 Medium C=C stretch (alkene)

1610, 1580, 1500 Medium-Weak C=C stretch (aromatic ring)

1440 - 1395 Medium O-H bend

1320 - 1210 Strong C-O stretch

990, 910 Strong =C-H bend (out-of-plane)

Prediction based on characteristic infrared absorption frequencies for carboxylic acids,

aromatic compounds, and alkenes.[8]

Predicted Mass Spectrometry Data
Ionization Method: Electron Ionization (EI)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://docbrown.info/page06/spectra2/benzoic-acid-ir.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Predicted Fragment

162 [M]⁺ (Molecular Ion)

145 [M - OH]⁺

133 [M - C₂H₅]⁺

117 [M - COOH]⁺

105 [C₆H₅CO]⁺

91 [C₇H₇]⁺ (Tropylium ion)

77 [C₆H₅]⁺

Prediction based on common fragmentation patterns of aromatic carboxylic acids and allylic

compounds.

Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a

solid organic compound such as 4-(2-Propenyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H and ¹³C NMR

Sample Preparation: Weigh approximately 5-10 mg of 4-(2-Propenyl)benzoic acid and

dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

clean, dry vial.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm

NMR tube.

Instrument Setup:

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

Place the sample in the NMR spectrometer.
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Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical

lock signal.

Data Acquisition for ¹H NMR:

Set the spectral width to approximately 15 ppm.

Use a standard pulse sequence (e.g., zg30).

Set the number of scans (typically 8-16 for good signal-to-noise).

Acquire the Free Induction Decay (FID).

Data Acquisition for ¹³C NMR:

Switch the nucleus to ¹³C.

Set the spectral width to approximately 220 ppm.

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Set a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128

or more) due to the low natural abundance and longer relaxation times of ¹³C.

Acquire the FID.

Data Processing:

Apply a Fourier transform to the FID.

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
3.2.1. KBr Pellet Method

Sample Preparation:

Grind 1-2 mg of 4-(2-Propenyl)benzoic acid with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the powder to a pellet press die.

Pellet Formation: Apply pressure (typically 8-10 tons) using a hydraulic press to form a

transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The final

spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
3.3.1. Electron Ionization (EI) Mass Spectrometry

Sample Introduction: Introduce a small amount of 4-(2-Propenyl)benzoic acid into the mass

spectrometer. For a solid sample, this is typically done using a direct insertion probe.

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-

charge ratio (m/z).
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Detection: The separated ions are detected, and their abundance is recorded.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

synthesized compound like 4-(2-Propenyl)benzoic acid.
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Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation

Synthesis of 4-(2-Propenyl)benzoic acid

Purification (e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C)

Sample Prep

FT-IR Spectroscopy

Sample Prep

Mass Spectrometry

Sample Prep

Spectral Data Analysis
(Chemical Shifts, Coupling Constants, Frequencies, m/z)

Structure Elucidation & Confirmation

final_report

Final Report Generation

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization of 4-(2-
Propenyl)benzoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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